molecular formula C11H17N3O4S B13864999 N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide

N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide

Katalognummer: B13864999
Molekulargewicht: 287.34 g/mol
InChI-Schlüssel: RNAAFOWPTQFCDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide is an organic compound that features a dimethylamino group attached to a propyl chain, which is further connected to a nitrobenzenesulfonamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonyl chloride with N,N-dimethyl-1,3-propanediamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. The final product is typically isolated through filtration, washing, and drying processes .

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials[][6].

Wirkmechanismus

The mechanism of action of N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological macromolecules through hydrogen bonding and electrostatic interactions. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide moiety can inhibit enzymes by mimicking the natural substrate or by binding to the active site .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino and nitrobenzenesulfonamide groups allows for diverse interactions with various molecular targets, making it a versatile compound for research and industrial applications .

Eigenschaften

Molekularformel

C11H17N3O4S

Molekulargewicht

287.34 g/mol

IUPAC-Name

N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide

InChI

InChI=1S/C11H17N3O4S/c1-13(2)8-4-7-12-19(17,18)11-6-3-5-10(9-11)14(15)16/h3,5-6,9,12H,4,7-8H2,1-2H3

InChI-Schlüssel

RNAAFOWPTQFCDT-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.